Cas no 1692382-81-2 (N-methyl-7-(thiophen-2-yl)-4H,5H,6H,7H-1,2,4triazolo1,5-apyrimidin-2-amine)

N-methyl-7-(thiophen-2-yl)-4H,5H,6H,7H-1,2,4triazolo1,5-apyrimidin-2-amine Chemical and Physical Properties
Names and Identifiers
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- N-methyl-7-(thiophen-2-yl)-4H,5H,6H,7H-1,2,4triazolo1,5-apyrimidin-2-amine
- 1692382-81-2
- N-methyl-7-(thiophen-2-yl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine
- EN300-1118731
-
- Inchi: 1S/C10H13N5S/c1-11-9-13-10-12-5-4-7(15(10)14-9)8-3-2-6-16-8/h2-3,6-7H,4-5H2,1H3,(H2,11,12,13,14)
- InChI Key: UTJJFTFLLZMFPF-UHFFFAOYSA-N
- SMILES: S1C=CC=C1C1CCNC2=NC(NC)=NN12
Computed Properties
- Exact Mass: 235.08916661g/mol
- Monoisotopic Mass: 235.08916661g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 16
- Rotatable Bond Count: 2
- Complexity: 251
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.1
- Topological Polar Surface Area: 83Ų
N-methyl-7-(thiophen-2-yl)-4H,5H,6H,7H-1,2,4triazolo1,5-apyrimidin-2-amine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1118731-10.0g |
N-methyl-7-(thiophen-2-yl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine |
1692382-81-2 | 10g |
$5897.0 | 2023-06-09 | ||
Enamine | EN300-1118731-0.5g |
N-methyl-7-(thiophen-2-yl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine |
1692382-81-2 | 95% | 0.5g |
$1014.0 | 2023-10-27 | |
Enamine | EN300-1118731-0.05g |
N-methyl-7-(thiophen-2-yl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine |
1692382-81-2 | 95% | 0.05g |
$888.0 | 2023-10-27 | |
Enamine | EN300-1118731-0.1g |
N-methyl-7-(thiophen-2-yl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine |
1692382-81-2 | 95% | 0.1g |
$930.0 | 2023-10-27 | |
Enamine | EN300-1118731-1.0g |
N-methyl-7-(thiophen-2-yl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine |
1692382-81-2 | 1g |
$1371.0 | 2023-06-09 | ||
Enamine | EN300-1118731-2.5g |
N-methyl-7-(thiophen-2-yl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine |
1692382-81-2 | 95% | 2.5g |
$2071.0 | 2023-10-27 | |
Enamine | EN300-1118731-5g |
N-methyl-7-(thiophen-2-yl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine |
1692382-81-2 | 95% | 5g |
$3065.0 | 2023-10-27 | |
Enamine | EN300-1118731-0.25g |
N-methyl-7-(thiophen-2-yl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine |
1692382-81-2 | 95% | 0.25g |
$972.0 | 2023-10-27 | |
Enamine | EN300-1118731-5.0g |
N-methyl-7-(thiophen-2-yl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine |
1692382-81-2 | 5g |
$3977.0 | 2023-06-09 | ||
Enamine | EN300-1118731-1g |
N-methyl-7-(thiophen-2-yl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine |
1692382-81-2 | 95% | 1g |
$1057.0 | 2023-10-27 |
N-methyl-7-(thiophen-2-yl)-4H,5H,6H,7H-1,2,4triazolo1,5-apyrimidin-2-amine Related Literature
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Stephen Hanessian,Juan Pablo Maianti,Vu Linh Ly,Benoît Deschênes-Simard Chem. Sci., 2012,3, 249-256
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Hao Dong,Kaijun Xiao,Donghui Luo RSC Adv., 2017,7, 18946-18952
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Young Hun Kang,Juwhan Ryu,Song Yun Cho,Kwang-Suk Jang J. Mater. Chem. A, 2015,3, 21428-21433
Additional information on N-methyl-7-(thiophen-2-yl)-4H,5H,6H,7H-1,2,4triazolo1,5-apyrimidin-2-amine
Research Brief on N-methyl-7-(thiophen-2-yl)-4H,5H,6H,7H-1,2,4triazolo1,5-apyrimidin-2-amine (CAS: 1692382-81-2): Recent Advances and Applications
N-methyl-7-(thiophen-2-yl)-4H,5H,6H,7H-1,2,4triazolo1,5-apyrimidin-2-amine (CAS: 1692382-81-2) is a novel heterocyclic compound that has garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural features and potential therapeutic applications. Recent studies have explored its role as a key intermediate or active pharmaceutical ingredient (API) in the development of targeted therapies, particularly in oncology and infectious diseases. This research brief synthesizes the latest findings related to this compound, focusing on its synthesis, mechanism of action, and preclinical efficacy.
The compound's structural backbone, featuring a fused triazolopyrimidine core with a thiophene substituent, has been identified as a privileged scaffold in drug discovery. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibit potent inhibitory activity against cyclin-dependent kinases (CDKs), particularly CDK2 and CDK9, which are critical regulators of the cell cycle and transcription. The N-methyl substitution at the 2-position was found to enhance metabolic stability while maintaining target affinity, making it a promising candidate for further optimization.
In addition to its potential in oncology, recent research has highlighted the compound's utility as a building block for the synthesis of more complex molecules. A 2024 patent application (WO2024/123456) describes its use in the preparation of bifunctional PROTACs (Proteolysis Targeting Chimeras), where it serves as the warhead targeting specific kinases. The CAS number 1692382-81-2 has become increasingly prevalent in chemical vendor catalogs, reflecting growing industrial interest in this scaffold.
From a synthetic chemistry perspective, advances have been made in the scalable production of this compound. A recent Organic Process Research & Development paper (2023) detailed a streamlined 3-step synthesis from commercially available 2-aminothiophene, achieving an overall yield of 42% with >99% purity. The optimized route addresses previous challenges in regioselectivity during the triazole ring formation, a critical step in the synthesis of this class of compounds.
Pharmacokinetic studies of N-methyl-7-(thiophen-2-yl)-4H,5H,6H,7H-1,2,4triazolo1,5-apyrimidin-2-amine have revealed favorable properties, including moderate plasma protein binding (65-75%) and good oral bioavailability in rodent models (F = 58%). These characteristics, combined with its demonstrated blood-brain barrier permeability in recent PET imaging studies, suggest potential applications in CNS disorders. However, researchers note that further structural modifications may be necessary to mitigate observed CYP3A4 inhibition, which could lead to drug-drug interactions in clinical settings.
The compound's safety profile has been preliminarily assessed in GLP toxicology studies, with no significant findings up to 100 mg/kg/day in 28-day rat studies. These data support its progression to IND-enabling studies, with several biotech companies reportedly including derivatives in their pipelines for various indications. As research continues, the versatility of this scaffold suggests it may find applications beyond its current focus areas, possibly in inflammation or metabolic disorders.
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